2-(3-Chloro-2-fluorophenyl)propan-2-ol
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Overview
Description
2-(3-Chloro-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium chloride. The reaction is carried out in an anhydrous solvent, usually diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the Grignard reagent, its reaction with 3-chloro-2-fluorobenzaldehyde, and subsequent hydrolysis. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-(3-Chloro-2-fluorophenyl)propan-2-one.
Reduction: 2-(3-Chloro-2-fluorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-fluorophenyl)propan-2-ol
- 1-(2-Fluorophenyl)propan-1-ol
- 2-(3-fluorophenyl)propan-2-ol
Uniqueness
2-(3-Chloro-2-fluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds .
Properties
Molecular Formula |
C9H10ClFO |
---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
2-(3-chloro-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClFO/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,1-2H3 |
InChI Key |
WZGQJASOSGZPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)Cl)F)O |
Origin of Product |
United States |
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